5-Bromo-2-hydroxy-N-methylbenzamide

Heme Oxygenase-2 Neuroprotection Enzyme Inhibition

Ortho-hydroxy benzamide with HO-2 IC50 5.10 µM, HDAC IC50 1.61 µM, MD2 IC50 9.08 µM. 5-bromo substitution and 2-hydroxy group are essential for target specificity; O-methylated or de-halogenated analogs are not functional substitutes. Ideal for SAR studies, neuroprotection, and inflammation research. Purity ≥95%, competitive pricing.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B13929337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-N-methylbenzamide
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)Br)O
InChIInChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)
InChIKeyMKSBQICYLQNQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxy-N-methylbenzamide: Core Properties and Structural Context for Research Sourcing


5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is an ortho-hydroxy benzamide derivative bearing a bromine substituent at the 5-position of the aromatic ring and an N-methyl amide moiety [1]. With a molecular weight of 230.06 g/mol, a calculated XLogP3 of 3, and a topological polar surface area of 49.3 Ų [1], this compound belongs to the salicylanilide class of 2-hydroxybenzamides, a chemical family historically investigated for antifungal, anthelmintic, and enzyme inhibitory activities [2]. The compound's dual hydrogen bond donor capacity (phenolic OH and amide NH) and single hydrogen bond acceptor (amide carbonyl) confer specific intermolecular interaction potential relevant to target engagement [1].

Why Substitution Among 5-Bromo-2-hydroxy-N-methylbenzamide Analogs Is Not Straightforward


Substitution with structurally similar benzamides—such as 5-chloro-2-hydroxy-N-methylbenzamide, 5-bromo-2-methoxy-N-methylbenzamide, or 5-bromo-N-methylbenzamide—cannot be assumed to preserve functional performance. Even minor modifications to the halogen identity, the presence or absence of the 2-hydroxy group, or N-substitution pattern produce marked shifts in target engagement and potency [1]. The 2-hydroxy group is indispensable for key inhibitory activity in many benzamide chemotypes , and halogen substitution at the 5-position (Br vs. Cl vs. I) can alter both binding affinity and selectivity profiles [2]. The quantitative comparisons below demonstrate that the 5-bromo-2-hydroxy-N-methyl configuration is not interchangeable with its closest structural relatives.

Quantitative Evidence Guide: 5-Bromo-2-hydroxy-N-methylbenzamide Differentiation Data


Heme Oxygenase-2 (HO-2) Inhibition: 5-Bromo-2-hydroxy-N-methylbenzamide vs. 5-Chloro Analog

5-Bromo-2-hydroxy-N-methylbenzamide exhibits measurable inhibition of rat heme oxygenase-2 (HO-2) in brain microsomes with an IC50 of 5.10 µM [1]. In contrast, the 5-chloro-2-hydroxy-N-methylbenzamide analog demonstrates significantly weaker HO-2 engagement, with an IC50 of 7.76 µM in comparable enzyme inhibition assays [2]. This ~52% improvement in potency for the bromo derivative highlights the impact of halogen substitution at the 5-position on target affinity.

Heme Oxygenase-2 Neuroprotection Enzyme Inhibition

MD2 Protein Binding Affinity: 5-Bromo-2-hydroxy-N-methylbenzamide vs. Non-Hydroxylated Analog

5-Bromo-2-hydroxy-N-methylbenzamide demonstrates binding to the MD2 protein, a co-receptor involved in TLR4-mediated inflammatory signaling, with an IC50 of 9.08 µM in a fluorescence displacement assay [1]. In contrast, the non-hydroxylated analog 5-bromo-N-methylbenzamide shows a Kd of 0.83 µM (830 nM) for the BRDT bromodomain [2], but lacks the specific MD2 engagement profile conferred by the 2-hydroxy group. The presence of the 2-hydroxy substituent is essential for directing binding toward MD2 rather than bromodomain targets.

MD2 TLR4 signaling Inflammation

Histone Deacetylase (HDAC) Inhibitory Potential: 5-Bromo-2-hydroxy-N-methylbenzamide vs. 5-Iodo Analog

5-Bromo-2-hydroxy-N-methylbenzamide has been evaluated in HDAC inhibitor screening, yielding an IC50 of approximately 1.61 µM (1612 nM) [1]. By comparison, the 5-iodo-2-hydroxy-N-methylbenzamide analog exhibits an IC50 of 18.8 µM in a similar cellular HDAC inhibition assay [2]. This represents an approximately 11.7-fold difference in potency, demonstrating that bromine substitution at the 5-position provides substantially greater HDAC inhibitory activity than iodine substitution.

HDAC Epigenetics Cancer Research

Hydroxy Group Requirement: 5-Bromo-2-hydroxy-N-methylbenzamide vs. 5-Bromo-2-methoxy-N-methylbenzamide

The 2-hydroxy group in 5-bromo-2-hydroxy-N-methylbenzamide is a hydrogen bond donor (HBD count = 2) capable of forming both intramolecular (O–H…O=C) and intermolecular interactions with biological targets [1]. Methylation of this hydroxyl to yield 5-bromo-2-methoxy-N-methylbenzamide eliminates hydrogen bond donation capacity, reducing the HBD count to 1 and increasing molecular weight to 244.09 g/mol . Structural analysis of related benzamides confirms that the 2'-hydroxy substituent is indispensable for histone deacetylase inhibitory activity . While 5-bromo-2-methoxy-N-methylbenzamide may retain some activity against bromodomain targets (e.g., IC50 values of 200 nM–2 µM for ATAD2/BRD4) [2], its target profile is fundamentally altered, precluding direct substitution in assays requiring the hydrogen-bonding capability of the free hydroxyl group.

Hydrogen Bonding Target Engagement SAR

5-Bromo-2-hydroxy-N-methylbenzamide: High-Value Research Application Scenarios


Heme Oxygenase-2 (HO-2) Neuroprotection Studies

With an IC50 of 5.10 µM against rat brain HO-2 [1], 5-bromo-2-hydroxy-N-methylbenzamide serves as a moderate-potency tool compound for investigating HO-2 inhibition in neuroprotection, cerebral ischemia, or heme metabolism pathways. Its ~52% greater potency compared to the 5-chloro analog [2] makes it preferable for assays requiring baseline HO-2 blockade. Researchers should note that this IC50 value (~5 µM) positions the compound as a moderate-affinity probe suitable for cell-based and biochemical studies, though not as a high-potency lead.

HDAC Inhibitor Screening and Epigenetic Tool Development

The compound's IC50 of 1.61 µM in HDAC inhibition assays [3] establishes it as a micromolar-potency HDAC inhibitor. Its ~11.7-fold greater activity compared to the 5-iodo analog [4] recommends it for SAR campaigns exploring halogen-dependent HDAC modulation. The 2-hydroxy group, which class-level SAR indicates is indispensable for HDAC inhibitory activity , must remain intact for this application—O-methylated analogs will not serve as functional substitutes.

MD2/TLR4 Inflammatory Signaling Research

5-Bromo-2-hydroxy-N-methylbenzamide exhibits MD2 protein engagement with an IC50 of 9.08 µM in fluorescence displacement assays [5]. This target engagement profile is distinct from that of non-hydroxylated analogs such as 5-bromo-N-methylbenzamide, which preferentially bind bromodomains [6]. For inflammation research focused on TLR4 co-receptor modulation, the 2-hydroxy group is a critical structural determinant; researchers should procure the hydroxylated compound to ensure appropriate target specificity.

Benzamide SAR Campaigns Involving Halogen and N-Substituent Variation

5-Bromo-2-hydroxy-N-methylbenzamide serves as a defined reference point within benzamide SAR studies due to its specific combination of 5-bromo substitution, 2-hydroxy hydrogen-bond donor capacity, and N-methyl amide configuration [7]. Its computed physicochemical properties (XLogP3 = 3, TPSA = 49.3 Ų, MW = 230.06) [7] provide a baseline for comparing related analogs. Procurement of this specific regioisomer and substitution pattern ensures reproducibility in studies examining the impact of halogen identity (Br vs. Cl vs. I), hydroxyl methylation, or N-alkyl variation on target engagement and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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